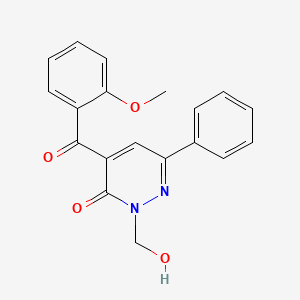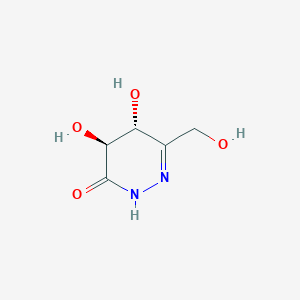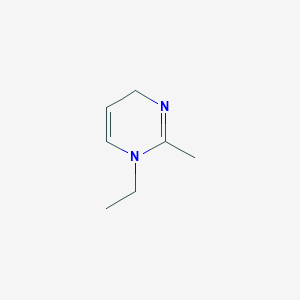
1-Ethyl-2-methyl-1,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2-methyl-1,4-dihydropyrimidine can be synthesized using the Biginelli reaction, which involves a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 . The reaction conditions are usually solvent-free, making it an environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of heterogeneous catalysts in these reactors also facilitates the easy recovery and recycling of the catalyst, making the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
1-Ethyl-2-methyl-1,4-dihydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its calcium channel blocking activity and used in the treatment of hypertension.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
1-Ethyl-2-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethyl-2-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-9-6-4-5-8-7(9)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
DZZJIJASHWLVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CCN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

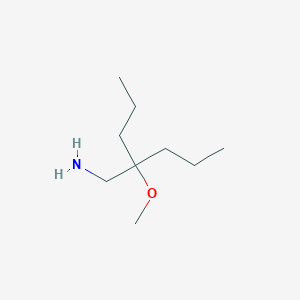

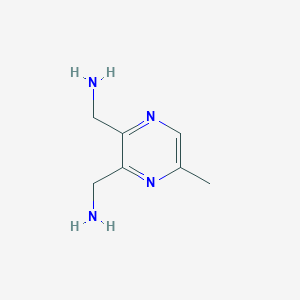
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)



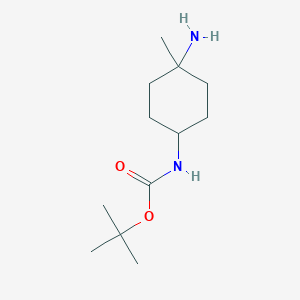
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)

